molecular formula C12H16O4S2 B13059487 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate

Cat. No.: B13059487
M. Wt: 288.4 g/mol
InChI Key: UZNOFYDJLLWDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate is a sulfur-containing heterocyclic compound featuring a thieno[2,3-b]thiopyran core structure modified with a 1,1-dioxido (sulfone) group and a pentanoate ester substituent at the 4-position. The compound’s structure combines lipophilic (pentanoate chain) and polar (sulfone) moieties, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) pentanoate

InChI

InChI=1S/C12H16O4S2/c1-2-3-4-11(13)16-10-5-7-17-12-9(10)6-8-18(12,14)15/h5,7,10H,2-4,6,8H2,1H3

InChI Key

UZNOFYDJLLWDAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of oxidizing agents to form the thieno[2,3-b]thiopyran ring system. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three related derivatives, focusing on structural variations, molecular properties, and industrial applications.

Table 1: Comparative Analysis of Thieno[2,3-b]thiopyran Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate C₁₂H₁₄O₄S₂* ~294.36* Pentanoate ester Potential intermediate for lipophilic APIs [2]
1,1-Dioxido-1,2,3,4-tetrahydro-thieno[2,3-b]thiopyran-4-yl benzoate C₁₄H₁₂O₄S₂ 308.37 Benzoate ester Unknown; likely a prodrug or intermediate [5]
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide C₁₃H₁₉N₂O₅S₃* ~387.51* Sulfamoyl, acetamide, methyl API intermediate; contract-manufactured [3, 4]

*Calculated based on structural data where explicit values are unavailable.

Key Observations:

Structural Differences: Ester Chain Length: The pentanoate substituent (C₅ chain) in the target compound enhances lipophilicity compared to the benzoate derivative (C₇ aromatic chain), which may improve membrane permeability but reduce aqueous solubility . These features are critical for interactions with biological targets, such as enzymes or receptors .

Industrial Relevance: The N-[(4S,6S)...acetamide compound is explicitly noted as a high-value intermediate requiring specialized contract manufacturing (CMOs) due to its structural complexity and chiral centers . The benzoate and pentanoate esters are less described in industrial reports but likely serve as precursors for prodrugs or modified-release formulations.

Synthetic Challenges :

  • The sulfone group in all derivatives introduces stability under oxidative conditions but complicates reduction steps during synthesis.
  • Chirality in the N-[(4S,6S)...acetamide compound demands enantioselective synthesis or resolution, increasing production costs .

Biological Activity

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate is a compound belonging to the thieno[2,3-b]thiopyran family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and therapeutic potential.

The molecular formula of this compound is C12H15O5S3C_{12}H_{15}O_5S_3 with a molecular weight of approximately 329.43 g/mol. The compound features a dioxido group and a thieno[2,3-b]thiopyran scaffold that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds in the thieno[2,3-b]thiopyran class exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-b]thiopyran possess significant antimicrobial properties against various pathogens.
  • Antiparasitic Effects : Compounds similar to 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran have demonstrated efficacy against tropical diseases such as malaria and leishmaniasis by disrupting metabolic pathways in parasites .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells or organisms by increasing ROS levels. This mechanism is crucial in antiparasitic activity as it leads to cell death through metabolic disruption .
  • Enzyme Inhibition : The compound potentially acts as an allosteric modulator of key enzymes involved in the redox metabolism of parasites. For instance, studies have indicated that it may inhibit trypanothione reductase (TR), leading to increased oxidative stress within the parasite .

Case Studies

Several studies have investigated the biological effects of related thieno[2,3-b]thiopyran compounds:

Study 1: Antiparasitic Activity

A study evaluated a series of thieno[2,3-b]thiopyran derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that some derivatives had an EC50 below 10 μM, demonstrating potent antiparasitic activity .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thieno[2,3-b]thiopyran derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that certain compounds exhibited significant inhibition zones in agar diffusion tests .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/PathwayEC50 (µM)Reference
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyranAntiparasiticTrypanosoma brucei<10
Thieno[2,3-b]thiopyran derivativeAntimicrobialStaphylococcus aureusN/A
Thieno[2,3-b]thiopyran derivativeAntimicrobialEscherichia coliN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.